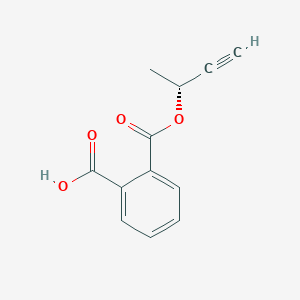
(R)-2-((But-3-yn-2-yloxy)carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester typically involves the esterification of phthalic acid with ®-3-butyn-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic acid+(R)-3-butyn-2-olH2SO4(+)-Phthalic acid hydrogen 1-[(R)-3-butyn-2-yl] ester+H2O
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and selectivity. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The butynyl group in the ester can undergo oxidation to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or anhydrides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Ammonia or amines in the presence of a base like pyridine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or anhydrides.
Applications De Recherche Scientifique
Chemistry: This ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology: In biological research, this ester can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound to investigate the metabolic pathways of ester-containing molecules.
Medicine: The ester has potential applications in drug delivery systems, where it can be used to modify the solubility and bioavailability of active pharmaceutical ingredients. Its hydrolysis products may also exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this ester can be used as a plasticizer to enhance the flexibility and durability of polymers. It may also find applications in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester exerts its effects involves the hydrolysis of the ester bond to release phthalic acid and ®-3-butyn-2-ol. This hydrolysis can be catalyzed by esterases or acidic conditions. The released phthalic acid can participate in various biochemical pathways, while the butynyl alcohol can undergo further metabolic transformations.
Comparaison Avec Des Composés Similaires
Phthalic acid diesters: These compounds have two ester groups and are commonly used as plasticizers.
Butynyl esters: These esters contain the butynyl group and exhibit similar reactivity in oxidation and reduction reactions.
Phthalic acid monoesters: These compounds have a single ester group and are used in similar applications as (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester.
Uniqueness: The presence of the ®-3-butyn-2-yl group in (+)-Phthalic acid hydrogen 1-[®-3-butyn-2-yl] ester imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
3113-93-7 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2-[(2R)-but-3-yn-2-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H10O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h1,4-8H,2H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
POOBVOATKBYZQF-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C#C)OC(=O)C1=CC=CC=C1C(=O)O |
SMILES canonique |
CC(C#C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


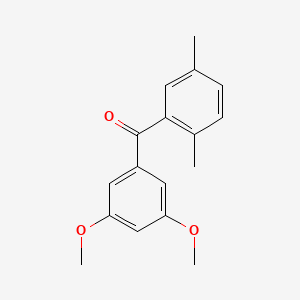
![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)

![4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B14127056.png)
![ethyl 2-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127064.png)
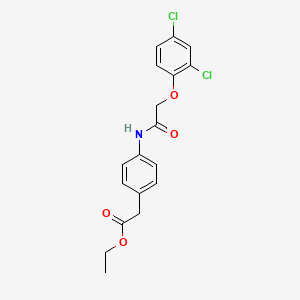
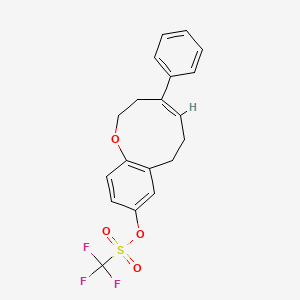
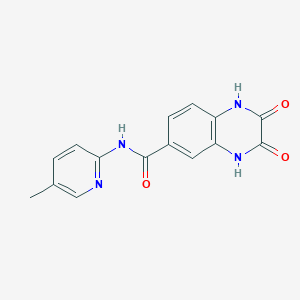

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)

![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)
![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)
